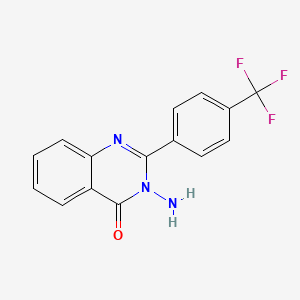

3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one

Description

3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a trifluoromethylphenyl group at position 2 and an amino group at position 3. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group contributes to hydrogen bonding interactions, making this compound a versatile scaffold in medicinal chemistry and synthetic applications .

Properties

Molecular Formula |

C15H10F3N3O |

|---|---|

Molecular Weight |

305.25 g/mol |

IUPAC Name |

3-amino-2-[4-(trifluoromethyl)phenyl]quinazolin-4-one |

InChI |

InChI=1S/C15H10F3N3O/c16-15(17,18)10-7-5-9(6-8-10)13-20-12-4-2-1-3-11(12)14(22)21(13)19/h1-8H,19H2 |

InChI Key |

WHCVLTDEYOGMBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Niementowski's Synthesis

Phosphorous Trichloride-Mediated Cyclization

Isatoic Anhydride Route

- Reaction of isatoic anhydride with amines under reflux with ethyl orthoformate yields dihydro-4-oxoquinazolines.

- This approach facilitates the introduction of various amines, potentially enabling the amino group at position 3.

Modern Base-Promoted and Catalytic Methods

Base-Promoted SNAr Cyclization

- A notable recent method involves cesium carbonate-promoted synthesis of quinazolin-4-ones via nucleophilic aromatic substitution (SNAr) of ortho-fluorobenzamides with amides in DMSO at 135°C.

- This transition-metal-free approach enables formation of the quinazolinone ring with C–N bond formation under mild conditions.

- The intermediate diamide undergoes intramolecular cyclization and dehydration to yield the quinazolinone core.

- This method is adaptable to various substitutions including trifluoromethylphenyl groups by selecting suitable benzamide substrates.

Copper-Catalyzed Isocyanide Cross-Coupling

- Copper-catalyzed imidoylative cross-coupling between 2-isocyanobenzoates and amines efficiently produces quinazolin-4-ones.

- This method allows for the introduction of diverse substituents at the 2-position by choosing different amines, including 4-(trifluoromethyl)phenyl amines.

- The reaction proceeds under mild conditions and offers good yields of substituted quinazolinones.

Microwave-Assisted Synthesis

- Microwave irradiation has been demonstrated to significantly improve yields and reduce reaction times in quinazolin-4(3H)-one synthesis.

- For example, synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one under microwave conditions achieved a 92% yield in 30 minutes compared to 65% yield in 6 hours by conventional heating.

- This method accelerates nucleophilic substitution and intramolecular cyclization by rapid and uniform heating, reducing side reactions and decomposition.

Specific Preparation of 3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one

While direct literature on this exact compound is limited, the following synthetic route is inferred from analogous quinazolinone syntheses incorporating trifluoromethylphenyl substituents:

Stepwise Synthetic Route

| Step | Reaction Description | Conditions | Notes | |

|---|---|---|---|---|

| 1 | Preparation of 2-(4-(trifluoromethyl)phenyl)aminobenzamide | Reaction of 2-aminobenzamide with 4-(trifluoromethyl)phenyl isocyanate or amine | Room temperature to mild heating | Introduces the trifluoromethylphenyl group at 2-position |

| 2 | Cyclization to quinazolin-4(3H)-one core | Base-promoted intramolecular cyclization using Cs2CO3 in DMSO at 135°C for 24 h or microwave irradiation | Base-promoted SNAr or microwave-assisted cyclization | Forms quinazolinone ring with amino group at C-3 |

| 3 | Purification and characterization | Extraction, recrystallization, chromatographic techniques | Standard organic purification | Confirm structure by NMR, HRMS, melting point |

This route aligns with the base-promoted SNAr methodology and copper-catalyzed cross-coupling approaches, adapted for the trifluoromethylphenyl substituent.

Comparative Yields and Reaction Times

Mechanistic Insights

- The base-promoted SNAr method involves nucleophilic attack of the amide nitrogen on the ortho-fluoro substituent of benzamide, forming a diamide intermediate.

- Intramolecular nucleophilic addition and dehydration lead to quinazolinone ring closure.

- Microwave irradiation enhances reaction kinetics by rapid heating and molecular polarization, facilitating faster cyclization and higher yields.

- Copper-catalyzed methods proceed via imidoylative cross-coupling, where isocyanide intermediates react with amines to form the quinazolinone scaffold.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-nitrenes, which can further react intramolecularly with aryl rings.

Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

Substitution: The amino group and the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azepines, while substitution reactions can produce a range of functionalized quinazolinone derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. 3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one has been studied as a potential candidate in the development of anticancer agents. Studies have shown that modifications in the quinazolinone structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have been associated with increased potency due to their ability to interact favorably with biological targets .

Inhibition of Enzymes

The compound has been investigated for its ability to inhibit specific enzymes linked to disease mechanisms. Notably, it has shown promise in inhibiting aldose reductase, an enzyme implicated in diabetic complications. The structure-activity relationship studies have demonstrated that modifications at the phenyl ring can significantly alter inhibitory activity, making it a valuable lead compound for further optimization .

Neuropharmacology

Recent studies suggest that derivatives of quinazolinones can act as selective ligands for histamine receptors, particularly the H3 receptor subtype. The introduction of a trifluoromethyl group may enhance binding affinity and selectivity, which could lead to new treatments for neurological disorders such as Alzheimer's disease and schizophrenia .

Antimicrobial Properties

The antimicrobial activity of quinazolinone derivatives has been documented extensively. 3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one has been synthesized and tested against various bacterial strains, showing potential as an antibacterial agent. The presence of the trifluoromethyl group is believed to contribute to its enhanced activity by improving lipophilicity and membrane penetration .

Polymer Chemistry

In material science, compounds like 3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one are being explored for their potential use in polymer synthesis. Their unique chemical properties allow them to act as monomers or crosslinking agents in the formation of novel polymeric materials with enhanced thermal stability and mechanical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential cellular processes . The compound’s anticancer effects may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Selectivity in Aziridination

The target compound outperforms analogs like 3-amino-2-ethylquinazolin-4(3H)-one (Et-Q-NH₂) and chiral HO-Q-NH₂ in stereoselective aziridination of cyclohexenols, achieving yields of 81–99% . The CF₃ group directs diastereoselectivity via steric effects and stabilizes transition states through weak electrostatic interactions . In contrast, partially protected cyclohexenes fail to react with other aminoquinazolinones, highlighting the unique efficacy of the CF₃-phenyl substituent .

Pharmacological Activity

Drug-Likeness and ADME Properties

Lipinski’s rule analysis () suggests that the target compound’s molecular weight (≈315 g/mol), H-bond donors (2), and acceptors (4) align with drug-like criteria.

Biological Activity

3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazolinone core structure, which is known for its pharmacological versatility. The trifluoromethyl group enhances lipophilicity and biological activity. The general formula can be represented as:

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including 3-Amino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one.

- Cytotoxicity : In vitro studies show that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, it has been reported to have an IC50 value of approximately 2.09 μM against MCF-7 cells, indicating potent activity in inhibiting cell proliferation .

- Mechanism of Action : The compound is believed to act by inhibiting specific signaling pathways involved in cancer cell survival and proliferation. Quinazoline derivatives often target receptors such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

2. Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies:

- Carbonic Anhydrase Inhibition : It has been reported to exhibit inhibitory activity against carbonic anhydrase with significant potency compared to standard inhibitors like acetazolamide . This suggests potential applications in conditions where modulation of acid-base balance is required.

- Tyrosine Kinase Inhibition : As part of the quinazoline family, this compound may also act as a tyrosine kinase inhibitor, which is beneficial in cancer therapy . The presence of electron-withdrawing groups like trifluoromethyl enhances its binding affinity to target kinases.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC50 Value (μM) | Activity |

|---|---|---|---|

| A1 | MCF-7 | 2.09 | Cytotoxic |

| A2 | HepG2 | 2.08 | Cytotoxic |

| A3 | PC3 | 10 | Cytotoxic |

| A4 | HT-29 | 12 | Cytotoxic |

These findings underscore the compound's potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.